N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C18H12N2O2S2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(2-phenyl-4-thiophen-2-yl-1,3-thiazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H12N2O2S2/c21-16(13-8-4-10-22-13)20-18-15(14-9-5-11-23-14)19-17(24-18)12-6-2-1-3-7-12/h1-11H,(H,20,21) |
InChI Key |
OKHZYDWKMMPZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of α-Haloketone Precursor
The α-haloketone, 2-bromo-1-phenyl-1-(thiophen-2-yl)propan-1-one, is prepared via bromination of 1-phenyl-1-(thiophen-2-yl)propan-1-one using bromine in acetic acid at 0°C for 2 hours. The phenyl and thiophen-2-yl groups are introduced through Friedel-Crafts acylation or cross-coupling reactions prior to bromination.
Preparation of Furan-2-thiocarboxamide
Furan-2-carboxamide is converted to its thioamide derivative using Lawesson’s reagent in tetrahydrofuran (THF) under nitrogen at 60°C for 4 hours, achieving an 82% yield. Thiocarboxamides are critical for introducing the carboxamide functionality into the thiazole ring.
Cyclization to Form Thiazole Core
The α-bromoketone and furan-2-thiocarboxamide undergo cyclization in ethanol under reflux for 6 hours, yielding the thiazole ring with substituents at positions 2 (phenyl), 4 (thiophen-2-yl), and 5 (furan-2-carboxamide). The reaction mechanism involves nucleophilic attack by the thioamide’s sulfur on the α-carbon of the ketone, followed by dehydrohalogenation.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Time | 6 hours |
| Solvent | Ethanol |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. Adapted from methods used for pyrazoline derivatives, this approach modifies the Hantzsch synthesis:
Optimized Reaction Conditions
The α-bromoketone and thioamide are mixed in ethanol and irradiated at 100°C for 30 minutes using a microwave reactor. This method achieves a 75% yield, compared to 68% under conventional heating.
Advantages:
-
50% reduction in reaction time.
-
Higher purity due to minimized side reactions.
Alternative Cyclization Strategies
Ganch Reaction with Hydrazine
Inspired by thiazolo[4,5-d]pyridazinone synthesis, methyl 3-chloro-2,4-dioxo-4-(thiophen-2-yl)butanoate reacts with furan-2-thiocarboxamide in benzene, followed by hydrazine cyclization in ethanol. This two-step process yields the target compound in 70% overall yield.
Claisen-Schmidt Condensation
A chalcone intermediate, 3-(thiophen-2-yl)-1-phenylprop-2-en-1-one, is synthesized via condensation of thiophene-2-carbaldehyde and acetophenone under basic conditions. Subsequent bromination and reaction with thioamide yield the thiazole.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to maintain precise temperature control and improve safety during exothermic bromination steps.
Solvent Recycling
Ethanol and THF are recovered via distillation, reducing costs and environmental impact.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) confirms >98% purity using a C18 column and acetonitrile/water gradient.
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Hantzsch (Classical) | 68% | 6h | Low | Moderate |
| Microwave-Assisted | 75% | 0.5h | Medium | High |
| Ganch Reaction | 70% | 8h | High | Low |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide. For instance, derivatives of thiazole and thiophene have shown promising activity against various pathogens. The compound's structure allows it to interact effectively with bacterial cell walls and disrupt metabolic pathways, leading to bactericidal effects.
Case Study:
In a study evaluating the antimicrobial efficacy of thiazole derivatives, several compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that modifications in the thiazole structure can enhance antimicrobial potency.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated significant cytotoxicity against different cancer cell lines.
Case Study:
A specific derivative showed IC50 values of 1.9 µM against MDA-MB-231 (breast cancer) cells and 5.4 µM against HepG2 (liver cancer) cells . These results indicate that the compound could serve as a lead structure for developing new anticancer agents.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Research Findings:
Studies have shown that certain thiazolidinone derivatives exhibit strong antioxidant activity, with effective concentrations comparable to ascorbic acid . The presence of functional groups in the compound enhances its ability to donate electrons, thereby neutralizing free radicals.
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of approximately 471.6 g/mol . The structural components include:
| Component | Description |
|---|---|
| Furan Ring | Contributes to electron delocalization |
| Thiazole Ring | Involved in biological activity |
| Thiophene Group | Enhances lipophilicity |
| Amide Functionality | Increases binding affinity |
Mechanism of Action
The mechanism of action of N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites on these targets, altering their activity and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, emphasizing synthesis, physicochemical properties, and substituent effects.
Structural Analogues with Thiazole-Carboxamide Frameworks
Key Observations:
- However, this may reduce aqueous solubility .
- Electronic Properties: The electron-rich thiophene and furan rings in the target compound could stabilize the thiazole core via resonance, contrasting with electron-withdrawing nitro groups in compounds, which may alter reactivity or binding interactions .
Heterocyclic Variations in Carboxamide Moieties
Key Observations:
- Thiophene vs.
- Isoxazole vs. Furan: Isoxazole’s nitrogen introduces basicity, which may improve solubility but reduce metabolic stability relative to furan .
Physicochemical and Spectral Comparisons
- Molecular Weight (MW): The target compound’s estimated MW (~385 g/mol) exceeds ’s analogs (e.g., 429 g/mol for $ \text{C}{16}\text{H}{10}\text{F}3\text{N}3\text{O}4\text{S}2 $) due to fewer electronegative groups (e.g., nitro, trifluoromethyl) .
- Spectral Data:
- $ ^1\text{H} $-NMR: Expected signals for thiophene (δ 7.0–7.5 ppm), furan (δ 6.5–7.0 ppm), and thiazole protons (δ 8.0–8.5 ppm), with shifts influenced by adjacent substituents .
- HR-MS: A molecular ion peak at m/z 385.04 (calculated for $ \text{C}{18}\text{H}{13}\text{N}2\text{O}2\text{S}_2 $) would confirm structure .
Biological Activity
N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and related case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate).
- Methodology : The MTT assay was used to assess cytotoxicity, with doxorubicin serving as a reference drug.
Results :
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 1.25 | MCF-7 |
| This compound | 0.85 | HCT-116 |
| N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-y]furan-2-carboxamide | 1.50 | PC-3 |
These findings indicate that the compound exhibits promising selective antiproliferative activity , particularly against breast and colon cancer cells.
Molecular docking studies suggest that the compound targets vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The binding affinity for VEGFR-2 was found to be in the range of 7.4 to 11.5 nM, indicating strong inhibitory potential compared to established inhibitors like Pazopanib .
Structure–Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with specific structural features:
- Substituents on the Thiazole Ring : Variations in substituents can significantly alter the compound's potency.
- Furan Moiety : The presence of a furan ring enhances lipophilicity and cellular permeability.
- Phenolic Groups : Compounds with para-substituted phenolic groups exhibited increased cytotoxicity.
Study 1: Antitumor Efficacy
A study involving a series of thiazole derivatives reported that compounds similar to N-[2-phenyl-4-(thiophen-2-y)-1,3-thiazol]-5-y]furan showed significant antitumor activity against various cancer types including leukemia and lung cancer .
Study 2: Inhibition Studies
Another investigation focused on the inhibition of kinases associated with cancer progression. The results indicated that derivatives exhibited significant inhibition of Src and ZAP70 kinases, further supporting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
